AKOS-22

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von AKOS 022 umfasst mehrere Schritte, beginnend mit der Herstellung der Kern-Pyrrolidindion-StrukturDie Reaktionsbedingungen erfordern häufig die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid und Katalysatoren, um die Bildung des gewünschten Produkts zu ermöglichen .

Industrielle Produktionsverfahren

Die industrielle Produktion von AKOS 022 folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Dazu gehört die Kontrolle von Temperatur, Druck und Reaktionszeit. Das Endprodukt wird mit Techniken wie Umkristallisation und Chromatographie gereinigt, um die gewünschten Reinheitsgrade zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

AKOS 022 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen im Molekül verändern und so seine chemischen Eigenschaften verändern.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und die Verwendung inerter Atmosphären, um unerwünschte Nebenreaktionen zu vermeiden .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion Amin-Derivate erzeugen kann. Substitutionsreaktionen können neue funktionelle Gruppen einführen, was zu einer Vielzahl modifizierter Verbindungen führt .

Wissenschaftliche Forschungsanwendungen

Research Applications

The following sections detail the significant research applications of AKOS-22, supported by case studies and experimental findings.

Inhibition of Apoptosis

This compound has been shown to inhibit apoptosis induced by various agents, including selenite and cisplatin. Studies indicate that it can prevent VDAC1 oligomerization and subsequent cell death in a concentration-dependent manner. For instance, at a concentration of 7.5 μM, this compound demonstrated approximately 50% inhibition of both VDAC1 oligomerization and apoptosis .

Modulation of Mitochondrial Function

By preventing the oligomerization of VDAC1, this compound helps maintain mitochondrial integrity and function. This modulation is critical in conditions where mitochondrial dysfunction contributes to disease pathology. The compound has been tested for its ability to protect against mitochondrial depolarization and reactive oxygen species (ROS) production, which are often elevated during apoptotic processes .

Potential Therapeutic Applications

Given its ability to inhibit apoptosis and modulate mitochondrial dynamics, this compound holds promise for therapeutic applications in:

- Cancer Treatment : By inhibiting apoptosis in cancer cells, this compound may enhance the effectiveness of other chemotherapeutic agents.

- Neuroprotection : The compound's protective effects on mitochondria could be beneficial in neurodegenerative diseases where cell death is prevalent.

Case Studies

Several studies have documented the effects of this compound on cellular models:

Case Study 1: Inhibition of Apoptosis in HEK293 Cells

In experiments using HEK293 cells treated with selenite, this compound was shown to maintain intracellular calcium levels and prevent mitochondrial depolarization. This study highlighted the compound's protective role against oxidative stress-induced cell death .

Case Study 2: Effects on Cancer Cell Lines

Research involving various cancer cell lines demonstrated that this compound could enhance the efficacy of cisplatin by preventing premature cell death, thereby allowing for more effective treatment regimens .

Wirkmechanismus

AKOS 022 exerts its effects by inhibiting the voltage-dependent anion channel, which plays a crucial role in regulating mitochondrial function. By preventing the oligomerization of this channel, AKOS 022 inhibits apoptosis and protects against mitochondrial dysfunction. This mechanism involves the stabilization of mitochondrial membrane potential, reduction of reactive oxygen species production, and prevention of calcium accumulation within mitochondria .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

VBIT-3: Ein weiterer Inhibitor des spannungsabhängigen Anionenkanals mit ähnlichen antiapoptotischen Eigenschaften.

Einzigartigkeit

AKOS 022 ist in seiner spezifischen Wechselwirkung mit dem spannungsabhängigen Anionenkanal einzigartig und zeigt ein hohes Maß an Selektivität und Potenz. Seine Fähigkeit, die Apoptose zu verhindern und die Mitochondrienfunktion in niedrigen mikromolaren Konzentrationen zu schützen, unterscheidet es von anderen ähnlichen Verbindungen .

Biologische Aktivität

AKOS-22, also known by its chemical identifier CAS 878983-38-1, is a compound primarily recognized for its role as an inhibitor of the voltage-dependent anion channel 1 (VDAC1). This channel plays a crucial role in mitochondrial function, facilitating the exchange of metabolites and ions across the mitochondrial membrane. The biological activity of this compound has been extensively studied, particularly in relation to its effects on apoptosis and cellular metabolism.

Interaction with VDAC1

This compound binds to VDAC1, inhibiting its oligomerization and thus reducing apoptosis in a concentration-dependent manner. The compound has a dissociation constant (K_d) ranging from approximately 15.4 μM to 154 μM, indicating its potency in inhibiting VDAC1 conductance . The inhibition of VDAC1 prevents the release of cytochrome c from mitochondria, a critical step in the apoptotic pathway, thereby protecting cells from apoptosis induced by various stimuli.

Effects on Cellular Metabolism

By modulating VDAC1 activity, this compound influences cellular metabolism and survival. The inhibition of VDAC1 oligomerization leads to alterations in mitochondrial dynamics, which are often implicated in neurodegenerative disorders and cancer. This specificity may provide therapeutic advantages in conditions where apoptosis modulation is necessary without broadly affecting other apoptotic pathways.

Inhibition of Apoptosis

Research indicates that this compound effectively inhibits apoptosis induced by agents like selenite and cisplatin. Flow cytometry studies using annexin-V/propidium iodide staining have shown that this compound can significantly reduce apoptotic cell death at low micromolar concentrations. Specifically, 50% inhibition of both apoptosis and VDAC1 oligomerization was observed at approximately 7.5 μM .

Comparison with Other Compounds

The following table summarizes the biological activity of this compound compared to other compounds targeting VDAC1:

| Compound Name | CAS Number | Mechanism of Action | Unique Features |

|---|---|---|---|

| This compound | 878983-38-1 | Inhibits VDAC1 oligomerization | Protects against mitochondrial dysfunction |

| Hexokinase Inhibitors | Various | Inhibit glycolysis and promote apoptosis | Target metabolic pathways directly |

| Bcl-2 Inhibitors | Various | Inhibit anti-apoptotic proteins | Focus on apoptotic regulation |

| Arylalkylidene Derivatives | 6308-22-1 | Modulate ion channel activity | Structural diversity enhances activity |

This compound is unique due to its specific targeting of VDAC1 and its dual role in inhibiting both oligomerization and apoptosis, which may be advantageous in therapeutic contexts where mitochondrial function modulation is crucial.

Neuroblastoma Cell Line Studies

In experiments involving neuroblastoma cell lines (SH-SY5Y), this compound demonstrated significant protective effects against cisplatin-induced apoptosis. The compound inhibited both VDAC1 oligomerization and subsequent apoptotic processes, highlighting its potential as a therapeutic agent in cancer treatment .

Glucotoxicity Studies

In studies focused on glucotoxicity, this compound was shown to prevent the overexpression of VDAC1 in INS-1 cells, suggesting its role in preserving insulin secretion under diabetic conditions. This finding underscores the compound's relevance not only in oncology but also in metabolic disorders .

Eigenschaften

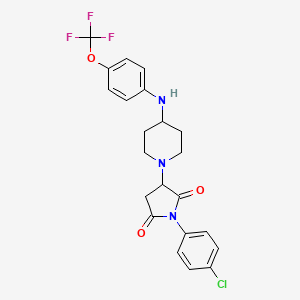

IUPAC Name |

1-(4-chlorophenyl)-3-[4-[4-(trifluoromethoxy)anilino]piperidin-1-yl]pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClF3N3O3/c23-14-1-5-17(6-2-14)29-20(30)13-19(21(29)31)28-11-9-16(10-12-28)27-15-3-7-18(8-4-15)32-22(24,25)26/h1-8,16,19,27H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVCWIMICOFQNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=CC=C(C=C2)OC(F)(F)F)C3CC(=O)N(C3=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClF3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.